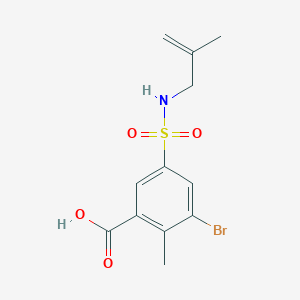![molecular formula C11H15N3O3 B6645518 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid (HDCPA) is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its unique pharmacological properties. HDCPA has been shown to possess potential therapeutic effects in a wide range of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid is not fully understood. However, it has been suggested that 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. Inflammatory cells, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neuronal cells, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to protect against oxidative stress and apoptosis, leading to the preservation of neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid is its broad range of therapeutic effects. 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to possess potential therapeutic effects in a wide range of diseases, making it a versatile therapeutic agent. In addition, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been found to have low toxicity, making it a safe therapeutic agent. However, one of the limitations of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid. One of the potential future directions is the development of novel 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid derivatives with improved pharmacokinetic properties. Another potential future direction is the investigation of the synergistic effects of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid with other therapeutic agents. In addition, further research is needed to fully understand the mechanism of action of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid and its potential therapeutic effects in various diseases.
Méthodes De Synthèse
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-chloropyridazine with 3-hydroxy-2,2-dimethylcyclobutanone in the presence of a base. The resulting intermediate is then treated with ammonia to obtain 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid. The purity of 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid can be further improved through recrystallization.
Applications De Recherche Scientifique
6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
6-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-11(2)7(5-8(11)15)12-9-4-3-6(10(16)17)13-14-9/h3-4,7-8,15H,5H2,1-2H3,(H,12,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRYKRAOSXSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC2=NN=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)
![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)


![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)